3-Methyl-5-(trifluoromethyl)pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethyl)pyridine-2-thiol is a chemical compound with the molecular formula C6H4F3NS. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group and a thiol group attached to a pyridine ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine-2-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by thiolation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonyl derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 3-Methyl-5-(trifluoromethyl)pyridine-2-thiol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)-2-pyridinethiol
Uniqueness
3-Methyl-5-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties. This combination of functional groups enhances its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C7H6F3NS |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-11-6(4)12/h2-3H,1H3,(H,11,12) |
InChI Key |
XRJXGNMIKYMSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.